5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole
Overview
Description
5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which includes a nitro group, a phenylpiperazine moiety, and an imidazo[2,1-b][1,3]thiazole core. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . The compound interacts with these cells, leading to significant cytotoxic effects .
Mode of Action
The compound interacts with its targets, leading to mitochondrial membrane depolarization and multicaspase activation . These interactions result in apoptosis, a form of programmed cell death . The compound’s interaction with DNA dodecamer and caspase-3 has also been investigated .
Biochemical Pathways
The compound affects the apoptosis pathway, a crucial biochemical pathway in cancer cells . By inducing mitochondrial membrane depolarization and multicaspase activation, the compound triggers apoptosis, leading to the death of cancer cells .
Pharmacokinetics
The compound’s cytotoxic activity on cancer cells suggests it has good bioavailability .
Result of Action
The result of the compound’s action is the death of cancer cells. The compound exhibits higher cytotoxic activity on cancer cells than on normal cells . In particular, one derivative of the compound, referred to as 3j, has shown significant cytotoxic activity on MCF-7 cells .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some thiazole derivatives have been found to exhibit cytotoxic activity on various human tumor cell lines . The specific effects of 5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole on cell function, signaling pathways, gene expression, and cellular metabolism are subjects of ongoing investigation.
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with a nitro-substituted benzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyclization with phenylpiperazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenylpiperazine moiety can be modified through nucleophilic substitution reactions.
Cyclization: The imidazo[2,1-b][1,3]thiazole core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety .
Scientific Research Applications
5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole
- 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole
- 4-Bromophenylimidazo[2,1-b]thiazole
Uniqueness
5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole is unique due to its combination of a nitro group, phenylpiperazine moiety, and imidazo[2,1-b][1,3]thiazole core. This unique structure imparts distinct biological activities and makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-nitro-6-(4-phenylpiperazin-1-yl)imidazo[2,1-b][1,3]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-20(22)14-13(16-15-19(14)10-11-23-15)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOPJKIOUIMHIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N4C=CSC4=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202746 | |
Record name | 5-Nitro-6-(4-phenyl-1-piperazinyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339021-38-4 | |
Record name | 5-Nitro-6-(4-phenyl-1-piperazinyl)imidazo[2,1-b]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339021-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-6-(4-phenyl-1-piperazinyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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